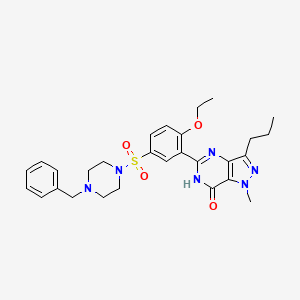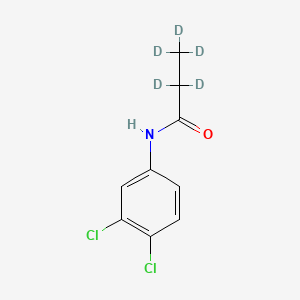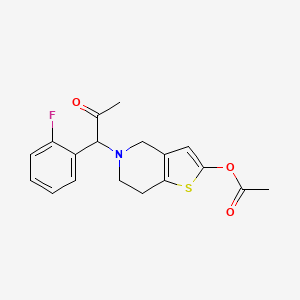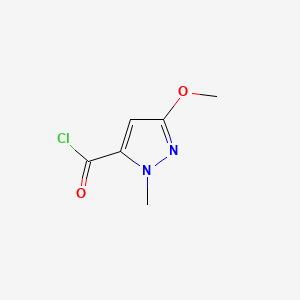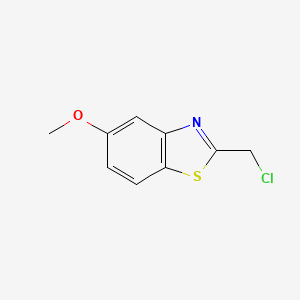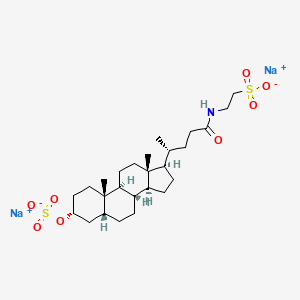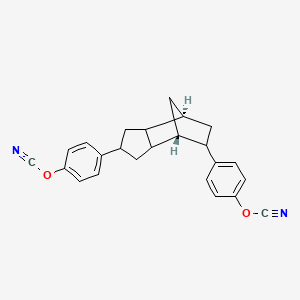
Dicyclopentadienylbisphenol cyanate ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopentadienylbisphenol cyanate ester is a chemical compound with the molecular formula C24H22N2O2 and a molecular weight of 370.45 . It has a complexity of 659, a topological polar surface area of 66, and a heavy atom count of 28 .
Synthesis Analysis
Dicyanate ester containing dicyclopentadiene cycles and epoxy co-polymers were prepared by copolymerization between epoxy and dicyclopentadienylbisphenol cyanate esters (DCPDCE) . The introduction of E51 in the co-polymers would effectively improve the toughness of DCPDCE, while the thermal dimensional stability would be weakened .Molecular Structure Analysis
The molecular structure of Dicyclopentadienylbisphenol cyanate ester is characterized by a molecular weight of 370.4, an XLogP3 of 6.3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The exact mass is 370.168127949, and the monoisotopic mass is also 370.168127949 .Chemical Reactions Analysis
The curing reaction of the build-up film contains two curing reaction processes. The first curing process is suited for the autocatalytic curing model, while the other curing process is suited for the Kamal curing kinetics model .Physical And Chemical Properties Analysis
Dicyclopentadienylbisphenol cyanate ester exhibits properties such as nominal density, high dimensional stability, low moisture absorption, high-temperature operating conditions, low loss factor, low dielectric constant, EMI shielding, low defect density, strong wave permeability, thermo-mechanical and chemical stability, excellent UV aging resistance, radiation resistance, excellent adhesion to conducting metals up to 250 °C, resistance to microcracks, glass transition temperature (240–290 °C), and good processability .科学的研究の応用
Aerospace Composite Materials
Dicyclopentadienylbisphenol cyanate ester: is utilized in aerospace for its high-temperature resistance and low dielectric properties . It serves as a matrix material in composites, offering high dimensional stability and resistance to microcracks , which are critical in the construction of aircraft components . Its low moisture absorption and excellent adhesion to metals up to 250°C make it ideal for aerospace applications where materials are subjected to harsh conditions .
Electronics Industry
In the electronics sector, this cyanate ester is prized for its low dielectric constant and low loss factor , which minimize signal loss and cross-talk in electronic devices . Its thermal stability and mechanical properties make it suitable for high-density circuit boards and other electronic components that require precision and reliability .
Automotive Applications
The automotive industry benefits from the toughness and durability of Dicyclopentadienylbisphenol cyanate ester. Its reduced viscosity allows for the creation of intricate shapes and structures, while its chemical resistance ensures longevity in automotive environments . The material’s high thermal resistance is particularly useful in engine compartments and other high-temperature areas.
Medical Devices
For medical devices, the low dielectric properties and EMI shielding effectiveness of this cyanate ester make it a candidate for components that require precise electrical performance . Its chemical stability and resistance to radiation are advantageous for devices exposed to sterilization processes and various forms of medical imaging.
Construction and Building Materials
In construction, Dicyclopentadienylbisphenol cyanate ester contributes to the development of advanced polymers with enhanced mechanical and dielectric properties . Its thermal decomposition resistance and strong cross-linked network upon curing provide materials with improved durability and stability, suitable for modern construction demands.
Energy Storage Systems
The material’s low dielectric constant and high thermal performance suggest potential applications in energy storage systems where efficient insulation and thermal management are crucial . Its low loss tangent could improve the performance of capacitors and other energy storage devices by reducing energy dissipation.
作用機序
Target of Action
Dicyclopentadienylbisphenol cyanate ester (DCPDCE) primarily targets the formation of high-performance polymers and composites . It is used in the production of epoxy co-polymers , which are known for their high strength-to-weight ratio, outstanding dimensional stability, and creep resistance under mechanical stress .
Mode of Action
DCPDCE is synthesized by carefully reacting dicyclopentadienyl bisphenol with cyanic acid to create bisphenol A cyanate ester prepolymer . This phase is essential for achieving the desired molecular architecture for polymerization . DCPDCE transforms into a strongly cross-linked network upon curing . The chemical evolution gives the material better thermal stability and mechanical strength .
Biochemical Pathways
The biochemical pathway of DCPDCE involves the copolymerization between epoxy and DCPDCE . This process results in the formation of co-polymers with unique viscoelastic properties . The introduction of E51 in the co-polymers effectively improves the toughness of DCPDCE, while the thermal dimensional stability would be weakened .
Result of Action
The result of DCPDCE’s action is the formation of a strongly cross-linked network that exhibits better thermal stability and mechanical strength . This makes DCPDCE a good choice for high-performance composites, especially those with low dielectric materials .
Action Environment
The curing chemistry of DCPDCE, which affects its characteristics and application performance, must be carefully managed . Factors such as curing temperature and time are crucial to DCPDCE solid curing . Moreover, DCPDCE’s excellent balance of features, including improved dielectric performance, makes it adaptable to various environmental factors .
Safety and Hazards
Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
[4-[(1S,7S)-4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2/t17?,18-,21?,22?,23?,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDCNZOJNSJLMS-PHWWCQNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

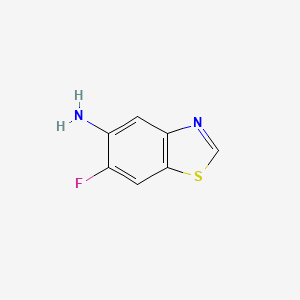
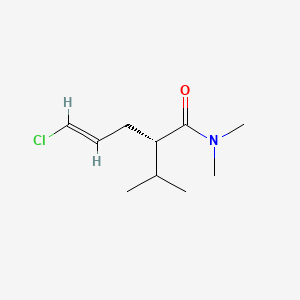
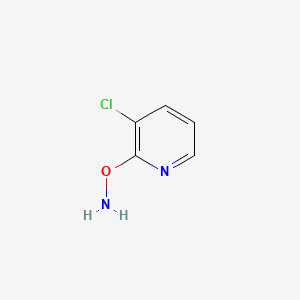

![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)
